Putrescine-1,4-13C2
Overview
Description
Putrescine-1,4-13C2, also known as 1,4-diaminobutane-1,4-13C2, is a stable isotope-labeled compound of putrescine. Putrescine is a biogenic amine that is naturally occurring in living organisms and is formed by the decarboxylation of arginine and ornithine. It is a colorless solid with a fishy-ammoniacal odor and plays a crucial role in cell growth, differentiation, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Putrescine-1,4-13C2 can be synthesized through the decarboxylation of ornithine or arginine, where the carbon atoms at positions 1 and 4 are replaced with the stable isotope carbon-13. The reaction typically involves the use of ornithine decarboxylase or arginine decarboxylase enzymes .
Industrial Production Methods
Industrial production of this compound involves the metabolic engineering of microorganisms such as Escherichia coli. By inactivating the putrescine degradation pathways and overexpressing the ornithine decarboxylase gene, high yields of putrescine can be achieved. The optimal conditions for the biotransformation include a pH of 9.5 and a temperature of 45°C .
Chemical Reactions Analysis
Types of Reactions
Putrescine-1,4-13C2 undergoes various chemical reactions, including:
Oxidation: Putrescine can be oxidized to form 4-aminobutanal and subsequently gamma-aminobutyric acid (GABA).
Reduction: Reduction reactions can convert putrescine into other polyamines such as spermidine and spermine.
Substitution: Putrescine can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure high yields.
Major Products Formed
The major products formed from the reactions of this compound include gamma-aminobutyric acid, spermidine, and spermine. These products are important in various biological processes and have significant industrial applications.
Scientific Research Applications
Putrescine-1,4-13C2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of polyamides and other polymers.
Biology: Plays a role in cell growth, differentiation, and proliferation studies.
Medicine: Investigated for its potential in cancer research and as a biomarker for certain diseases.
Industry: Used in the production of high-quality industrial plastics such as nylon 46
Mechanism of Action
Putrescine-1,4-13C2 exerts its effects by interacting with various molecular targets and pathways. It binds to putrescine-binding periplasmic proteins, ornithine decarboxylase, and S-adenosylmethionine decarboxylase proenzyme. These interactions regulate cell growth, differentiation, and proliferation by modulating the levels of polyamines within the cell .
Comparison with Similar Compounds
Putrescine-1,4-13C2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. Similar compounds include:
Spermidine: A triamine formed from putrescine and involved in cellular metabolism.
Spermine: A tetramine derived from spermidine, playing a role in stabilizing DNA and RNA structures.
Cadaverine: A diamine similar to putrescine, formed by the decarboxylation of lysine
These compounds share similar biochemical pathways but differ in their specific roles and applications in biological systems.
Properties
IUPAC Name |
(1,4-13C2)butane-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i3+1,4+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHWZJUCRJVML-CQDYUVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13CH2]N)[13CH2]N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441955 | |
Record name | Putrescine-1,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-61-2 | |
Record name | Putrescine-1,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287100-61-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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